3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Ligand Design Chemoinformatics Structure-Activity Relationship

Procure the 1,4-dihydroquinolin-4-one scaffold (CAS 866016-71-9) to leverage its unique 3-methylbenzyl topology for SAR by catalog. This compound's unsubstituted C6-C7 core enables systematic SAR exploration without confounding effects, a key advantage over 6-methoxy analogs. Its moderate to high lipophilicity (XLogP3-AA=5.5) and low TPSA (37.4 Ų) make it ideal for optimizing BBB permeability. A clean physicochemical profile (0 HBD, 3 HBA, MW 367.4) ensures suitability as a neutral probe in chemoproteomics or target-engagement assays.

Molecular Formula C25H21NO2
Molecular Weight 367.448
CAS No. 866016-71-9
Cat. No. B2925618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
CAS866016-71-9
Molecular FormulaC25H21NO2
Molecular Weight367.448
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC(=C4)C
InChIInChI=1S/C25H21NO2/c1-17-10-12-20(13-11-17)24(27)22-16-26(15-19-7-5-6-18(2)14-19)23-9-4-3-8-21(23)25(22)28/h3-14,16H,15H2,1-2H3
InChIKeyLNYCNUWOZIXXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS 866016-71-9): Structural Identity and Core Physicochemical Properties


3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic small molecule belonging to the 1,4-dihydroquinolin-4-one class [1]. It is a member of a commercial screening library (Life Chemicals, catalog ID F1602-0067) and is typically supplied at a purity of 95% [1]. The compound has a molecular formula of C25H21NO2, a molecular weight of 367.4 g/mol, and a calculated lipophilicity (XLogP3-AA) of 5.5 [1]. Its structure features a 4-methylbenzoyl group at the 3-position and a 3-methylbenzyl substituent at the 1-position of the dihydroquinolin-4-one core, distinguishing it from other analogs with different substitution patterns [1].

Why 1,4-Dihydroquinolin-4-one Analogs Are Not Interchangeable: Structural Determinants of Property Differentiation


Within the 1,4-dihydroquinolin-4-one chemotype, even subtle changes to the N1-benzyl or C3-benzoyl substituents can markedly alter key drug-like properties, including lipophilicity and molecular topology, which are critical determinants of solubility, permeability, and off-target binding [1][2]. The 3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl] substitution pattern represents a specific vector combination that is not replicated in close, commercially available analogs. Consequently, substituting this compound with a structurally related but chemically distinct analog from the same library will introduce different physicochemical parameters, potentially invalidating established screening models or structure-activity relationships [2].

Quantitative Differentiation of 3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one from Closest Analogs


N1-Substituent Topology Differentiates This Compound from the 1-Benzyl Analog

The presence of a 3-methylbenzyl group at the N1 position introduces a steric and electronic topology distinct from the unsubstituted 1-benzyl analog, 1-benzyl-6-methyl-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (CAS 902623-41-0) [1][2]. The meta-methyl substituent on the benzyl ring increases the rotatable bond count by 1 compared to the baseline analog and alters the 3D shape and electron distribution, which can impact target binding and molecular recognition [1][2].

Ligand Design Chemoinformatics Structure-Activity Relationship

Moderate Lipophilicity Contrasts with Less Lipophilic 6-Ethoxy Analog

The target compound maintains a balanced lipophilicity profile (XLogP3-AA = 5.5) [1], which is a critical determinant of aqueous solubility and membrane permeability. In contrast, the closely related 1-benzyl-6-ethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (CAS 866016-61-7) possesses a polar ethoxy substituent at the 6-position, yielding a lower XLogP3-AA of 5.1 [2]. This difference of 0.4 log units is significant for balancing solubility and potency in early-stage drug discovery [1][2].

Pharmacokinetics Drug-likeness Lipophilicity Optimization

Absence of a 6-Methoxy Substituent Distinguishes This Compound from 6-Methoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one

The target compound lacks the electron-donating 6-methoxy substituent present in 6-methoxy-3-(4-methylbenzoyl)quinolin-4(1H)-one (CAS 892286-33-8) . This structural difference results in a lower hydrogen bond acceptor count (3 vs. 4) and a smaller topological polar surface area (TPSA of 37.4 Ų vs. 51.7 Ų for the 6-methoxy analog) [1]. These physicochemical distinctions make the target compound a more lipophilic and less polar scaffold, which can be advantageous for targeting hydrophobic binding pockets or improving blood-brain barrier penetration [1].

Scaffold Diversity Protease Inhibition Chemical Biology

Unsubstituted Quinoline Core Provides a Distinct Scaffold for C6-C7 Derivatization

Unlike the 6,7-dimethoxy-substituted analog (6,7-dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one), the target compound possesses an unsubstituted quinoline core at the C6 and C7 positions . This creates a minimal, unencumbered scaffold that serves as a neutral starting point for late-stage functionalization [1]. The absence of electron-donating methoxy groups results in a different electronic profile and removes potential metabolic liabilities associated with O-demethylation, while preserving the synthetic handle for introducing custom substituents as part of a lead optimization campaign [1].

Medicinal Chemistry Scaffold Optimization Fragment-Based Drug Discovery

Target Application Scenarios for 3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one Based on Quantitative Differentiation


Hit-to-Lead Programs Requiring a Minimally Substituted, Lipophilic Dihydroquinolin-4-one Scaffold

The combination of moderate to high lipophilicity (XLogP3-AA = 5.5) and a low topological polar surface area (37.4 Ų) makes this compound an ideal starting scaffold for medicinal chemistry programs aiming to optimize blood-brain barrier permeability or target hydrophobic intracellular binding pockets [1]. Its unsubstituted C6-C7 core allows for systematic exploration of structure-activity relationships without the confounding effects of pre-existing substituents, a key advantage over the 6-methoxy or 6,7-dimethoxy analogs [1].

Computational Chemistry and Molecular Docking Studies Focused on N1-Benzyl Topology

The 3-methylbenzyl group at the N1 position introduces a specific steric and electronic topology not found in the simple 1-benzyl analog (1 additional rotatable bond) [1][2]. This feature can be exploited in computational chemistry studies to probe the effect of benzyl substitution patterns on target binding, selectivity, and induced-fit dynamics. Researchers requiring a defined and quantifiable difference in molecular topology for SAR-by-catalog or virtual screening campaigns should prioritize this compound over the 1-benzyl parent [1][2].

Chemical Biology Studies Requiring a Neutral, Drug-like Probe with Defined Physicochemical Properties

With 0 hydrogen bond donors, 3 hydrogen bond acceptors, and a molecular weight of 367.4 g/mol, this compound sits within a favorable drug-like chemical space (no Lipinski violations) [1]. Its well-defined, computed properties allow it to serve as a neutral chemical probe in target engagement assays, cellular imaging, or chemoproteomics, where a clean physicochemical profile is essential to avoid nonspecific binding or off-target effects. In these applications, it is differentiated from the more polar 6-methoxy analog (TPSA = 51.7 Ų) which may exhibit different cellular permeability and distribution [1].

Synthetic Methodology Development Using an Unencumbered Dihydroquinolin-4-one Core

The absence of additional reactive functional groups (e.g., halogens, unprotected amines, or hydroxyls) makes this compound a robust substrate for developing and testing new synthetic methodologies, such as late-stage C-H functionalization, cross-coupling, or bioconjugation reactions on the quinoline core [1]. Its stability and well-characterized nature (PubChem CID 2134975) facilitate reproducibility and data comparison across different synthetic chemistry laboratories, a key requirement for method development publications [1].

Quote Request

Request a Quote for 3-(4-Methylbenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.